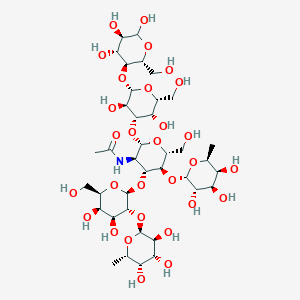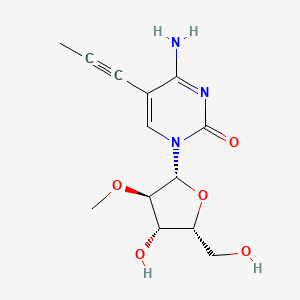
2'-O-Methyl-5-propynylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methyl-5-propynylcytidine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of cytidine, where the ribose sugar is methylated at the 2’ position and the cytosine base is substituted with a propynyl group at the 5 position. These modifications confer unique properties to the nucleoside, making it valuable for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-propynylcytidine typically involves multiple steps, starting from commercially available cytidine. The key steps include:
Methylation at the 2’ Position: This is achieved by protecting the hydroxyl groups of cytidine, followed by selective methylation at the 2’ position using methyl iodide in the presence of a base like sodium hydride.
Introduction of the Propynyl Group: The 5 position of the cytosine base is then modified by introducing a propynyl group. This can be done using a palladium-catalyzed coupling reaction with a suitable propynyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Using high-purity reagents and solvents, controlling reaction temperatures, and employing efficient purification techniques like column chromatography.
Automation and Scale-Up: Utilizing automated synthesizers and reactors to scale up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
2’-O-Methyl-5-propynylcytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl and propynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the propynyl group.
Reduction Products: Reduced forms of the propynyl group, such as alkanes.
Substitution Products: Nucleosides with different functional groups replacing the methyl or propynyl groups.
科学研究应用
2’-O-Methyl-5-propynylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Used in the production of nucleic acid-based materials and as a standard in analytical techniques.
作用机制
The mechanism by which 2’-O-Methyl-5-propynylcytidine exerts its effects involves:
Molecular Targets: The compound interacts with nucleic acids, influencing their structure and stability.
Pathways Involved: It can modulate gene expression by affecting RNA processing and translation. The methyl and propynyl modifications enhance the stability and binding affinity of the nucleoside to its targets.
相似化合物的比较
Similar Compounds
- 2’-O-Methyl-5-hydroxymethylcytidine
- 2’-O-Methyl-5-formylcytidine
- 2’-O-Propargyl-5-methylisocytidine
Uniqueness
2’-O-Methyl-5-propynylcytidine is unique due to the combination of methylation at the 2’ position and the propynyl group at the 5 position. This dual modification provides enhanced stability and unique binding properties compared to other similar compounds.
属性
分子式 |
C13H17N3O5 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1 |
InChI 键 |
RDNYOZGTGXUIIY-DTHBNOIPSA-N |
手性 SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
规范 SMILES |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



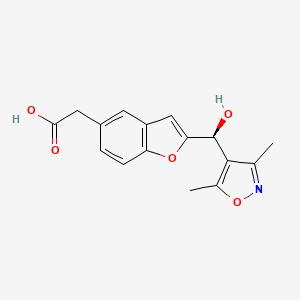
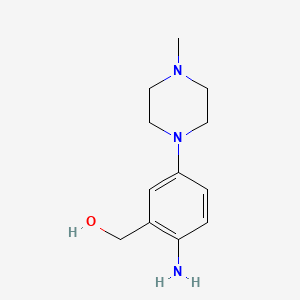

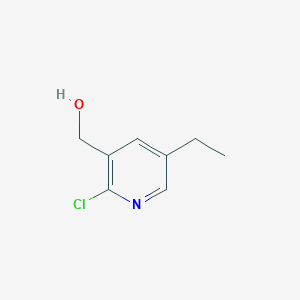

![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
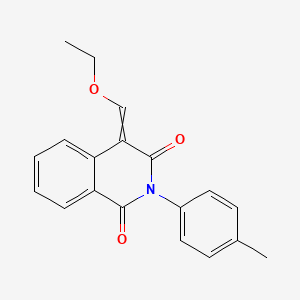
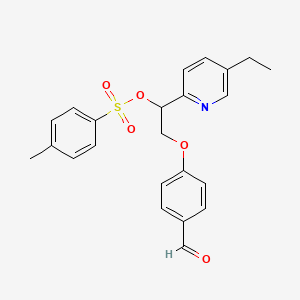

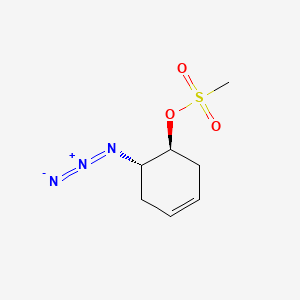

![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
